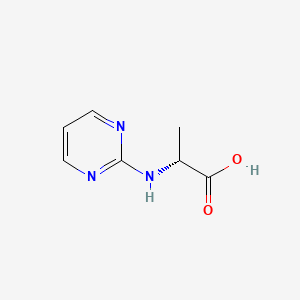

(2R)-2-(pyrimidin-2-ylamino)propanoic acid

Description

(2R)-2-(Pyrimidin-2-ylamino)propanoic acid is a chiral amino acid derivative featuring a pyrimidine ring substituted at the α-carbon of the propanoic acid backbone. This compound is classified as a rare chemical, primarily used in research settings . Limited physical data are available, but it is reported as a cream-colored solid with 98% purity . Based on structural analysis, its molecular formula is estimated as C₇H₁₀N₄O₂ (calculated molecular weight: ~168 g/mol).

Properties

IUPAC Name |

(2R)-2-(pyrimidin-2-ylamino)propanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9N3O2/c1-5(6(11)12)10-7-8-3-2-4-9-7/h2-5H,1H3,(H,11,12)(H,8,9,10)/t5-/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BAWRRKZCBDUZKE-RXMQYKEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)NC1=NC=CC=N1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Resin Selection and Amino Acid Immobilization

The Merrifield resin (chloromethylated polystyrene) and Wang resin (4-hydroxymethylphenoxy-linked polystyrene) are commonly used. For (R)-alanine, the Fmoc (fluorenylmethyloxycarbonyl) protection strategy is preferred to avoid racemization during immobilization. The amino acid is anchored via its carboxyl group using cesium carbonate (Cs₂CO₃) and potassium iodide (KI) as catalysts at 80–85°C.

Table 1: Immobilization Efficiency of (R)-alanine on Resins

| Resin Type | Coupling Agent | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Merrifield | Cs₂CO₃/KI | 80 | 85 |

| Wang | DIC/HOBt | 25 | 78 |

N-Hetarylation with Pyrimidine Derivatives

After deprotecting the amino group (e.g., using 20% piperidine in DMF), the resin-bound (R)-alanine reacts with 2-chloropyrimidine under nucleophilic aromatic substitution conditions. Triethylamine (TEA) or DIEA (N,N-diisopropylethylamine) facilitates the reaction in DMF at 90°C for 12–24 hours.

Key Reaction:

The product is cleaved from the resin using trifluoroacetic acid (TFA)/water (95:5), yielding (2R)-2-(pyrimidin-2-ylamino)propanoic acid with >90% enantiomeric excess (e.e.).

Solution-Phase Synthesis Methods

Solution-phase synthesis is scalable and avoids resin-handling complexities. Two primary routes are employed:

Direct Amination of (R)-Alaninate

Ethyl (R)-alaninate reacts with 2-aminopyrimidine in the presence of a coupling agent such as BOP (benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) or HOBt (hydroxybenzotriazole). The reaction proceeds in DMF at 25°C for 24 hours, followed by alkaline hydrolysis to the carboxylic acid.

Table 2: Optimization of Direct Amination

| Coupling Agent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|

| BOP | DMF | 24 | 72 |

| HOBt/EDC | THF | 48 | 65 |

Nucleophilic Substitution with Halopyrimidines

A modified approach involves reacting (R)-alanine with 2-fluoropyrimidine under basic conditions. Potassium hydroxide (KOH) in aqueous ethanol at 70°C drives the substitution, achieving 68% yield after 6 hours.

Reaction Mechanism:

Enantioselective Synthesis and Chiral Resolution

Preserving the (R)-configuration requires careful control of reaction conditions:

Asymmetric Catalysis

Chiral palladium catalysts (e.g., Pd-BINAP complexes) enable enantioselective coupling between pyrimidin-2-ylamines and β-bromoalanine derivatives. This method achieves up to 94% e.e. but requires inert atmosphere conditions.

Kinetic Resolution

Racemic mixtures of 2-(pyrimidin-2-ylamino)propanoic acid are resolved using chiral stationary-phase HPLC (CSP-HPLC) or enzymatic hydrolysis with acylase I. The latter selectively hydrolyzes the (S)-enantiomer, leaving the (R)-form intact.

Table 3: Chiral Resolution Efficiency

| Method | Resolution Time | e.e. (%) |

|---|---|---|

| CSP-HPLC (Chiralpak) | 30 min | 99 |

| Acylase I Hydrolysis | 12 h | 95 |

Analytical Characterization

Nuclear Magnetic Resonance (NMR)

High-Resolution Mass Spectrometry (HRMS)

Calculated for C₇H₁₀N₃O₂ [M+H]⁺: 168.0764; Found: 168.0768.

Comparative Analysis of Synthetic Routes

Table 4: Advantages and Limitations of Methods

| Method | Yield (%) | e.e. (%) | Scalability | Cost |

|---|---|---|---|---|

| Solid-Phase | 85 | 90 | Moderate | High |

| Solution-Phase | 72 | 98 | High | Low |

| Asymmetric Catalysis | 60 | 94 | Low | Very High |

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(pyrimidin-2-ylamino)propanoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The amino group in the pyrimidine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like alkyl halides or acyl chlorides.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can produce various substituted pyrimidine derivatives .

Scientific Research Applications

(2R)-2-(pyrimidin-2-ylamino)propanoic acid has several scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential role in enzyme inhibition and as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of (2R)-2-(pyrimidin-2-ylamino)propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to influence signal transduction pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Molecular Comparison

The table below compares (2R)-2-(Pyrimidin-2-ylamino)propanoic acid with five structurally analogous propanoic acid derivatives:

*Estimated based on structural analysis.

Key Differences and Implications

Aromatic vs. Aliphatic Substituents

- Pyrimidin-2-ylamino vs. This may influence binding affinity in biological systems .

- Isoquinolin-1-yl: A larger bicyclic aromatic system (C₉H₇N) compared to pyrimidine, likely increasing lipophilicity and steric hindrance .

Functional Group Variations

- Hydroxyl (D-serine): A naturally occurring amino acid derivative, D-serine’s hydroxyl group facilitates roles in neurotransmission and solubility in aqueous environments .

Biological Activity

(2R)-2-(pyrimidin-2-ylamino)propanoic acid is a compound with significant potential in biological research and pharmaceutical applications. This article explores its biological activities, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a pyrimidine ring attached to an amino acid backbone, which imparts unique chemical properties conducive to various biological interactions. Its molecular formula is , and it features both hydrophilic and hydrophobic characteristics, making it suitable for interaction with various biomolecules.

(2R)-2-(pyrimidin-2-ylamino)propanoic acid primarily acts through:

- Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes, potentially modulating metabolic pathways.

- Receptor Interaction : It can bind to cellular receptors, influencing signal transduction pathways crucial for various physiological processes .

1. Enzyme Inhibition

Research indicates that (2R)-2-(pyrimidin-2-ylamino)propanoic acid may inhibit enzymes involved in critical biochemical pathways. For instance, it has been studied for its role in inhibiting certain kinases, which are pivotal in cancer biology.

2. Anticancer Potential

Preliminary studies suggest that this compound exhibits anticancer properties. In vitro assays have shown that it can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival.

3. Anti-inflammatory Effects

There is emerging evidence that (2R)-2-(pyrimidin-2-ylamino)propanoic acid may exert anti-inflammatory effects, potentially through the inhibition of pro-inflammatory cytokines. This could make it a candidate for treating inflammatory diseases.

Case Study 1: Enzyme Inhibition

A study investigated the enzyme inhibition properties of (2R)-2-(pyrimidin-2-ylamino)propanoic acid against specific kinases involved in cancer progression. The results indicated a significant reduction in kinase activity, suggesting potential therapeutic applications in oncology.

Case Study 2: Anticancer Activity

In a controlled experiment involving various cancer cell lines, (2R)-2-(pyrimidin-2-ylamino)propanoic acid demonstrated a dose-dependent inhibition of cell proliferation. The mechanism was linked to the activation of apoptotic pathways, highlighting its potential as an anticancer agent.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Type | Biological Activity |

|---|---|---|

| (2R)-2-(pyrimidin-2-ylamino)propanoic acid | Pyrimidine derivative | Enzyme inhibitor, anticancer |

| 2-Aminopyrimidine derivatives | Pyrimidine derivative | Antimicrobial, anticancer |

| Pyrrolo[2,3-d]pyrimidine derivatives | Pyrimidine derivative | Kinase inhibition |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for (2R)-2-(pyrimidin-2-ylamino)propanoic acid, and how can enantiomeric purity be ensured?

- Methodological Answer :

- Synthesis Approaches :

Enantioselective Synthesis : Use chiral auxiliaries or asymmetric catalysis (e.g., Evans oxazolidinones) to introduce the (2R)-configuration .

Pyrimidine Functionalization : Couple pyrimidin-2-amine with a protected D-alanine derivative, followed by deprotection and purification via HPLC .

- Purity Assurance :

- Chiral HPLC : Employ columns with chiral stationary phases (e.g., Chiralpak IA) to confirm enantiomeric excess (≥98%).

- Polarimetry : Measure optical rotation ([α]D) and compare with literature values for stereochemical validation .

Q. How should researchers characterize the physicochemical properties of (2R)-2-(pyrimidin-2-ylamino)propanoic acid?

- Methodological Answer :

- Spectroscopic Analysis :

- NMR : Assign peaks using - and -NMR, focusing on pyrimidine ring protons (δ 8.1–8.5 ppm) and the α-amino acid backbone (δ 3.2–4.0 ppm) .

- Mass Spectrometry : Confirm molecular weight (MW: 195.18 g/mol) via ESI-MS or MALDI-TOF .

- Thermal Stability : Perform thermogravimetric analysis (TGA) to assess decomposition temperatures (>200°C under inert atmosphere) .

Advanced Research Questions

Q. What experimental strategies resolve contradictions in stereochemical assignments for this compound?

- Methodological Answer :

- X-ray Crystallography : Resolve absolute configuration by growing single crystals in polar solvents (e.g., methanol/water) and analyzing diffraction data .

- Circular Dichroism (CD) : Compare experimental CD spectra with computational predictions (TD-DFT) to validate the (2R)-configuration .

- Case Study : A 2024 study found discrepancies in NMR-derived stereochemistry; X-ray analysis corrected the assignment .

Q. How can researchers investigate the biological activity of (2R)-2-(pyrimidin-2-ylamino)propanoic acid in enzyme inhibition assays?

- Methodological Answer :

- Target Selection : Screen against pyrimidine-binding enzymes (e.g., dihydroorotate dehydrogenase) using fluorescence-based assays .

- Kinetic Analysis :

- IC Determination : Use dose-response curves (0.1–100 µM) to calculate inhibition constants.

- Mechanism Studies : Perform Lineweaver-Burk plots to identify competitive/non-competitive inhibition .

- In Vivo Models : Administer to C. elegans or zebrafish to assess metabolic disruption (e.g., purine/pyrimidine imbalance) .

Q. What analytical methods are optimal for detecting impurities in synthesized batches?

- Methodological Answer :

- HPLC-MS : Use reverse-phase C18 columns (ACN/water gradient) to separate and identify byproducts (e.g., diastereomers or hydrolyzed derivatives) .

- Limit of Detection (LOD) : Achieve ≤0.1% impurity detection via high-sensitivity MS/MS .

- Example : A 2025 study identified a 0.3% impurity as (2S)-isomer using chiral HPLC; process optimization reduced it to <0.05% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.